molecular formula C10H6BrF3N2O B3243393 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine CAS No. 1565779-84-1

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Cat. No.: B3243393
CAS No.: 1565779-84-1
M. Wt: 307.07 g/mol
InChI Key: UQVSTQTZZCPDRG-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic aromatic compound that contains bromine, methoxy, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Methoxylation: The methoxy group is introduced at the 6-position using methanol in the presence of a base such as sodium methoxide.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 2-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of substituted naphthyridine derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydro naphthyridine derivatives.

    Coupling: Formation of biaryl or vinyl naphthyridine derivatives.

Scientific Research Applications

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors to modulate biological pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
  • 4-Bromo-2-methyl-6-trifluoromethoxyquinoline
  • 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Uniqueness

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c1-17-8-3-2-6-9(16-8)5(11)4-7(15-6)10(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVSTQTZZCPDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203043
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565779-84-1
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565779-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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